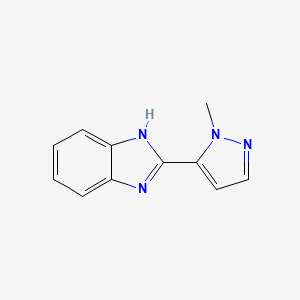

2-(1-methyl-1H-pyrazol-5-yl)-1H-benzimidazole

Description

2-(1-Methyl-1H-pyrazol-5-yl)-1H-benzimidazole is a heterocyclic compound featuring a benzimidazole core substituted at the 2-position with a 1-methylpyrazole moiety. Benzimidazoles are renowned for their diverse pharmacological applications, including antiviral, antimicrobial, and anticancer activities . The 2-position substitution is particularly significant, as it often enhances binding affinity to biological targets and modulates physicochemical properties such as solubility and metabolic stability. The methylpyrazole substituent in this compound introduces steric and electronic effects that may influence reactivity, bioavailability, and target interactions.

Properties

IUPAC Name |

2-(2-methylpyrazol-3-yl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c1-15-10(6-7-12-15)11-13-8-4-2-3-5-9(8)14-11/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVUGMGJLBBNIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Claisen–Schmidt Condensation and Cyclization Route

Procedure:

Padhy et al. synthesized benzimidazole–pyrazole hybrids by first performing Claisen–Schmidt condensation of 2-acetylbenzimidazole with substituted aromatic aldehydes in the presence of sodium hydroxide to yield chalcone intermediates. These chalcones were then reacted with phenylhydrazine under acidic conditions to form the pyrazoline ring fused to the benzimidazole core. Subsequent oxidation or dehydrobromination steps converted these intermediates into pyrazole derivatives, including methyl-substituted variants.-

- 2-acetylbenzimidazole

- Aromatic aldehydes

- Sodium hydroxide

- Phenylhydrazine

- Acidic medium (acetic acid or hydrazine hydrate)

Advantages:

This method allows for structural diversity by varying the aldehyde and hydrazine components, enabling the synthesis of various substituted pyrazolyl-benzimidazoles.

Bromination and Cyclization of Benzimidazolyl Chalcones

Procedure:

Another approach involves bromination of benzimidazolyl chalcones to form dibrominated intermediates, which upon reaction with hydrazine hydrate undergo cyclization and dehydrobromination to yield pyrazole-substituted benzimidazoles. This method is useful for introducing methyl groups on the pyrazole ring.-

- Bromine or N-bromosuccinimide for bromination

- Hydrazine hydrate for cyclization

- Controlled temperature to facilitate dehydrobromination

Condensation of 2-Aminobenzimidazole with Pyrazole-Containing Ketones

Procedure:

A method reported involves synthesizing 2-chloro-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone by refluxing 5-pyrazolone with chloroacetyl chloride. This intermediate then reacts with 2-aminobenzimidazole to form the target pyrazolyl-benzimidazole compound through nucleophilic substitution.-

- Formation of chloro-substituted pyrazolyl ketone intermediate

- Nucleophilic attack by 2-aminobenzimidazole at the chloro position

- Mild reflux conditions in basic medium

Alkylation and Diazonium Salt Coupling

Procedure:

Elaziz et al. synthesized benzimidazole–pyrazole compounds starting from 1-methylbenzimidazole, which was reacted with diazonium salts to form the pyrazolyl-substituted benzimidazole. This method is suitable for introducing the methyl group on the pyrazole nitrogen prior to coupling.-

- Use of diazonium chemistry for substitution

- Controlled reaction temperatures to optimize yields

Condensation of 1,2-Phenylenediamine with Pyrazole-5-Carboxylic Acid Derivatives

Procedure:

The condensation of 1,2-phenylenediamine with pyrazole-5-carboxylic acid or its derivatives in the presence of dehydrating agents such as polyphosphoric acid or its trimethylsilyl ester leads to cyclization forming the benzimidazole ring fused with the pyrazole moiety.Enhancements:

Microwave-assisted synthesis has been reported to improve yields and reduce reaction times significantly.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Typical Yields | Notes |

|---|---|---|---|---|

| Claisen–Schmidt condensation + cyclization | 2-acetylbenzimidazole, aromatic aldehydes, NaOH, phenylhydrazine | Structural diversity, mild conditions | Moderate to good | Allows variation in substitution patterns |

| Bromination + hydrazine cyclization | Bromine/NBS, hydrazine hydrate | Direct pyrazole ring formation | Moderate | Requires careful control of bromination |

| Nucleophilic substitution with chloro ketone | 5-pyrazolone, chloroacetyl chloride, 2-aminobenzimidazole | Good for methyl-substituted pyrazoles | Good | Multi-step but straightforward |

| Diazonium salt coupling | 1-methylbenzimidazole, diazonium salt | Efficient N-methyl pyrazole introduction | Good | Requires diazonium salt preparation |

| Condensation with pyrazole-5-carboxylic acid | 1,2-phenylenediamine, pyrazole-5-carboxylic acid, PPA | Simple cyclization, microwave-assisted | High | Industrially scalable, microwave improves efficiency |

Research Findings and Notes

The antimicrobial activity of benzimidazole–pyrazole hybrids correlates with the substitution pattern on both rings, with methylation on the pyrazole nitrogen enhancing biological activity in some cases.

Microwave-assisted synthesis of pyrazolyl-benzimidazoles reduces reaction times from hours to minutes while improving yields, making it attractive for industrial applications.

The choice of dehydrating agent and solvent system critically affects the cyclization efficiency and purity of the final product.

Structural confirmation of synthesized compounds is routinely performed using NMR, IR spectroscopy, and X-ray crystallography to verify the formation of the benzimidazole and pyrazole rings and their connectivity.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-pyrazol-5-yl)-1H-benzimidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzimidazole or pyrazole rings are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenated derivatives of the compound can be used as substrates for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced benzimidazole or pyrazole rings.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of benzimidazole-pyrazole derivatives. The compound 2-(1-methyl-1H-pyrazol-5-yl)-1H-benzimidazole has been shown to exhibit significant antibacterial and antifungal activities.

- Synthesis and Testing : A study synthesized various benzimidazole-pyrazole hybrids and tested their efficacy against multiple bacterial strains, including E. coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The results indicated that certain derivatives displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as ciprofloxacin and chloramphenicol .

- Case Study : In one notable case, a derivative of this compound demonstrated potent activity against Candida albicans and Aspergillus niger, with MIC values significantly lower than those of traditional antifungal agents .

Anticancer Properties

The anticancer potential of benzimidazole derivatives, including those containing pyrazole moieties, has been extensively studied.

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to inhibit cell proliferation and induce apoptosis in cancer cells. For instance, derivatives of this compound have been shown to effectively inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer .

- Research Findings : A recent investigation into new pyrazolo-benzimidazole Mannich bases revealed that some compounds exhibited high cytotoxicity against cancer cells while maintaining low toxicity towards normal fibroblast cells. This selective toxicity is crucial for developing effective cancer therapies .

Other Therapeutic Applications

Beyond antimicrobial and anticancer applications, this compound has shown promise in several other therapeutic areas:

- Antiviral Activity : Some studies indicate that derivatives may possess antiviral properties, potentially useful in treating viral infections .

- Anti-inflammatory Effects : Research suggests that certain benzimidazole derivatives can modulate inflammatory pathways, making them candidates for treating conditions characterized by chronic inflammation .

Data Summary

The following table summarizes key findings regarding the applications of this compound across various studies:

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-pyrazol-5-yl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Substituent Diversity and Electronic Effects

Key Compounds for Comparison :

Thiazole-Triazole-Acetamide Derivatives (9a–9e) : These compounds feature a benzimidazole core linked to aryl-thiazole-triazole-acetamide groups.

CV-11974 (Angiotensin II Antagonist) : Contains a 2-ethoxy group and a tetrazole-biphenyl moiety. The tetrazole enhances receptor binding via ionic interactions, while the ethoxy group contributes to lipophilicity.

Ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(1H-imidazol-1-yl)propyl]-1H-benzimidazole-5-carboxylate : Substituted with a benzodioxolyl group (electron-rich aromatic system) and an imidazole-propyl chain, which may improve membrane permeability.

Comparative Analysis :

- Electronic Effects : The methylpyrazole group in the target compound is electron-rich due to the pyrazole’s aromaticity, which may stabilize charge-transfer interactions. In contrast, the tetrazole in CV-11974 provides strong hydrogen-bonding capacity .

- Lipophilicity : CV-11974’s ethoxy and biphenyl groups increase lipophilicity, favoring blood-brain barrier penetration, whereas the target compound’s pyrazole may balance hydrophilicity and membrane permeability .

Reactivity Insights :

- highlights that minor structural changes (e.g., benzimidazole vs. quinazoline) drastically alter reactivity in SN2 reactions . The target compound’s benzimidazole core may exhibit similar sensitivity to substituent-driven electronic modulation.

Biological Activity

2-(1-methyl-1H-pyrazol-5-yl)-1H-benzimidazole is a heterocyclic compound that combines the structural features of both pyrazole and benzimidazole. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings, data tables, and case studies.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values for these tests are summarized in Table 1.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 100 |

In a study by Patil et al., compounds derived from benzimidazole-pyrazole hybrids showed promising antibacterial activity, with some exhibiting MIC values comparable to standard antibiotics like ciprofloxacin .

Anticancer Properties

The anticancer potential of this compound has also been investigated. Mechanistic studies suggest that this compound may inhibit specific enzymes involved in cell proliferation, thereby exhibiting cytotoxic effects on cancer cells. For instance, in vitro assays demonstrated that the compound could reduce the viability of various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 to 30 μM .

The mechanism through which this compound exerts its biological effects involves interaction with key molecular targets. It is hypothesized that the compound binds to enzymes or receptors that play a role in cellular signaling pathways. For example, it may act as an inhibitor of DNA gyrase and topoisomerase IV, critical enzymes for bacterial DNA replication .

Case Study 1: Antibacterial Efficacy

In a systematic study examining a series of benzimidazole-pyrazole derivatives, researchers found that modifications to the pyrazole ring significantly influenced antibacterial activity. Compounds with specific substitutions showed enhanced potency against resistant strains of bacteria .

Case Study 2: Anticancer Activity

Another study focused on the cytotoxic effects of this compound on human cancer cell lines. The results indicated that treatment with varying concentrations led to significant apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(1-methyl-1H-pyrazol-5-yl)-1H-benzimidazole, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via multi-step protocols involving cyclocondensation and cross-coupling reactions. For example, analogous benzimidazole derivatives are prepared by reacting substituted anilines with carbonyl intermediates under acidic conditions (e.g., HCl/glacial acetic acid) . Pyrazole substituents are introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Optimization involves solvent selection (e.g., DMF for polar aprotic conditions), catalyst screening (e.g., Pd catalysts for coupling), and temperature control to minimize side products .

Q. How is the structural characterization of this compound performed, and what crystallographic tools are recommended?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. The SHELX program suite (e.g., SHELXL for refinement) is widely used for resolving bond lengths, angles, and torsional conformations . For visualization, ORTEP-III with a graphical interface (GUI) aids in generating thermal ellipsoid diagrams and analyzing intermolecular interactions .

Q. What spectroscopic techniques are critical for verifying the purity and functional groups of this compound?

- Methodology :

- NMR : and NMR (in DMSO- or CDCl) confirm the benzimidazole core and pyrazole substituent. For example, aromatic protons in benzimidazole appear at δ 7.2–8.0 ppm, while methyl groups on pyrazole resonate at δ 2.5–3.0 ppm .

- IR : Stretching vibrations for N-H (benzimidazole, ~3400 cm) and C=N (pyrazole, ~1600 cm) validate key functional groups .

- Elemental Analysis : Experimental vs. calculated C/H/N percentages ensure purity (<0.3% deviation) .

Advanced Research Questions

Q. How can synthetic yields be improved for derivatives with electron-withdrawing substituents on the benzimidazole ring?

- Methodology : Electron-withdrawing groups (e.g., -NO, -CF) reduce nucleophilicity, necessitating milder reaction conditions. Use of Lewis acids (e.g., ZnCl) or microwave-assisted synthesis enhances reaction rates. For example, microwave irradiation at 100–120°C in DMF reduces side reactions and improves yields by 15–20% .

Q. What strategies resolve contradictions in biological activity data between in vitro and computational docking studies?

- Methodology :

- Experimental Validation : Replicate assays under standardized conditions (e.g., fixed ATP concentrations for kinase inhibition assays) .

- Docking Refinement : Use molecular dynamics simulations (e.g., AutoDock Vina) to account for protein flexibility. For example, docking poses of benzimidazole derivatives with α-glucosidase showed improved correlation with IC values after simulating ligand-induced conformational changes .

Q. How can computational modeling predict the binding affinity of this compound to therapeutic targets like kinases or GPCRs?

- Methodology :

- Pharmacophore Modeling : Identify critical interaction sites (e.g., hydrogen bonding with kinase hinge regions) using Schrödinger Maestro.

- QSAR Studies : Correlate substituent electronic parameters (Hammett σ values) with experimental IC data to derive predictive models .

Q. What are the challenges in interpreting crystallographic data for polymorphic forms of this compound?

- Methodology : Polymorphism can lead to variations in unit cell parameters. SHELXL’s twin refinement module is used to handle overlapping diffraction patterns. For example, a recent study resolved a monoclinic vs. orthorhombic polymorphism by applying a twin law matrix and refining occupancy factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.